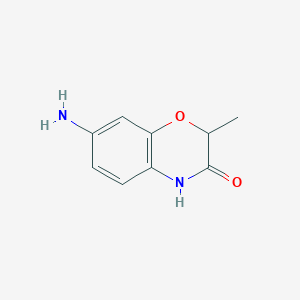

7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of analogs closely related to 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one involves various methods, including cascade reactions and palladium-catalyzed oxidative carbonylation. For example, a one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones through copper-catalyzed coupling offers an efficient approach to producing these compounds with diverse substituents, showcasing the versatility in synthesizing the benzoxazinone core structure (Chen, Shen, & Bao, 2009).

Molecular Structure Analysis

The molecular structure of these compounds often features extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their stability and reactivity. For instance, the structure of a similar compound, 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, demonstrates these interactions, indicating a potential similarity in the structural features of this compound (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds within this class exhibit a range of chemical reactivities, such as participating in heterocyclization reactions. These reactions are pivotal for creating diverse structural analogs with varying biological activities and chemical properties. The synthesis of 2-amino and 2-mercapto-2H-1,4-benzoxazin-3(4H)-one derivatives highlights the chemical versatility of this scaffold (Kluge & Sicker, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, density, and solubility, play crucial roles in their application in various fields. These properties are often determined by their molecular structure and intermolecular interactions, as seen in detailed analyses of related compounds.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are essential for understanding the application scope of this compound. Studies on similar benzoxazinone derivatives showcase a range of reactions, including aminocarbonylation and cyclization, indicating a rich chemistry suitable for synthetic exploration and functional diversification (Gabriele et al., 2006).

Aplicaciones Científicas De Investigación

Anticonvulsant Activity : A derivative, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one 4b, demonstrates potent anticonvulsant activity and low neurotoxicity, suggesting potential use in treating epilepsy (Piao et al., 2008).

Lipid-Lowering Actions : Certain derivatives have been found to have potent lipid-lowering effects in mice, rats, and Syrian hamsters, indicating potential pharmaceutical applications (Moussavi et al., 1989).

Synthesis of Flumioxazin Herbicide : 6-Amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (II) is a key intermediate in the synthesis of the flumioxazin herbicide, showing high yield and purity (Hai & Wen-wen, 2006).

Herbicide Potential : The synthetic benzoxazinone 2-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one and its degradation product 2-aminophenoxazin-3-one have shown significant inhibition of the development of wild oat and rigid ryegrass seeds, suggesting potential as natural herbicides (Macias et al., 2006).

Alzheimer's Disease Research : 2-amino-4H-3,1-benzoxazin-4-ones have been identified as inhibitors of complement enzyme C1r, which could be beneficial in Alzheimer's disease research (Hays et al., 1998).

Antimicrobial and Antioxidant Properties : Benzoxazinyl pyrazolone arylidenes have been synthesized and show promise as potent antimicrobials and antioxidants (Sonia et al., 2013).

Natural Herbicides and Antifungals : 1,4-benzoxazinones have potential as natural herbicides, antifungals, antimicrobials, and antifeedants due to their versatility and accessibility (Macias et al., 2009).

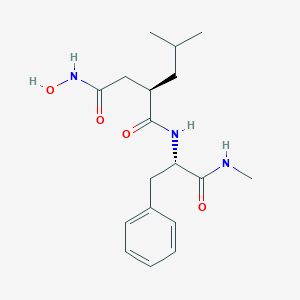

Inhibition of Human Sputum Elastase : 7-substituted benzoxazinones with specific amino acid residues at the 7-position are potent and specific inhibitors, potentially useful in elastase-mediated disorders (Uejima et al., 1994).

Synthesis of Fluorescent Dyes : The synthesis of 7-dimethylamino-1,4-benzoxazin-2-ones, which are fluorescent dyes, can be achieved by condensing -keto-acids with 2-amino-5-dimethylaminophenol (Bris, 1985).

Synthesis of Natural Products : The first synthesis of natural products with the 2,7-dihydroxy-2H-1,4-benzoxazin-3(4H)-one skeleton has been achieved, revealing a new transformation mode for bioactivity in Gramineae (Kluge et al., 1995).

Safety and Hazards

Propiedades

IUPAC Name |

7-amino-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-7-3-2-6(10)4-8(7)13-5/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSVYAABMPJFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546171 | |

| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105807-79-2 | |

| Record name | 7-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

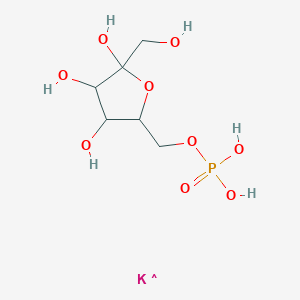

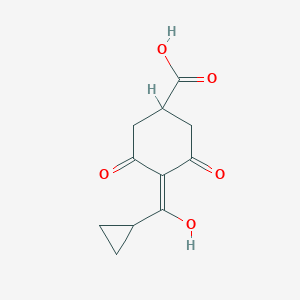

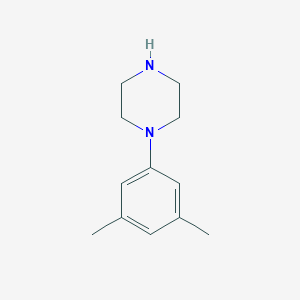

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)

![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)

![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)